WZ4002

Catalog No.
S547980
CAS No.
1213269-23-8
M.F
C25H27ClN6O3
M. Wt
495.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
WZ4002

CAS Number

1213269-23-8

Product Name

WZ4002

IUPAC Name

N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide

Molecular Formula

C25H27ClN6O3

Molecular Weight

495.0 g/mol

InChI

InChI=1S/C25H27ClN6O3/c1-4-23(33)28-17-6-5-7-19(14-17)35-24-20(26)16-27-25(30-24)29-21-9-8-18(15-22(21)34-3)32-12-10-31(2)11-13-32/h4-9,14-16H,1,10-13H2,2-3H3,(H,28,33)(H,27,29,30)

InChI Key

ITTRLTNMFYIYPA-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)NC(=O)C=C)Cl)OC

Solubility

Soluble in DMSO, not in water

Synonyms

WZ4002; WZ-4002; WZ 4002.

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)NC(=O)C=C)Cl)OC

Description

The exact mass of the compound N-(3-(5-chloro-2-(2-methoxy-4-(4-methylpiperazin-1-yl)phenylamino)pyrimidin-4-yloxy)phenyl)acrylamide is 494.18332 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Lung Cancer Research

Specific Scientific Field: This application falls under the field of Oncology, specifically Lung Cancer Research .

Summary of the Application: WZ4002 is a third-generation EGFR inhibitor used in the treatment of EGFR-mutant lung adenocarcinomas . It has been found to overcome anoikis resistance more efficiently than Src inhibitors .

Methods of Application: The research focused on two EGFR-mutant lung adenocarcinoma cell lines, HCC827 (E746-A750 deletion) and H1975 (L858R þ T790M), in suspension to elucidate whether suspended lung adenocarcinoma cells are eradicated by long-term treatment with Src tyrosine kinase inhibitors (TKIs) .

Results or Outcomes: The phosphorylated EGFR of Src TKI-resistant H1975 cells, as well as HCC827 cells, was completely suppressed by WZ4002. Consequently, both the suspended cell lines were almost completely eradicated within 144 hours, with the combined therapy of WZ4002, ABT-263, and TSA .

Application in Drug Resistance Research

Specific Scientific Field: This application is in the field of Pharmacology, specifically Drug Resistance Research .

Summary of the Application: WZ4002 has been evaluated for its sensitivity in models harboring drug-resistant EGFR mutations .

Methods of Application: The research identified three major drug resistance mutations. The sensitivity of WZ4002 was evaluated against these mutations .

Results or Outcomes: It was found that EGFR L718Q, L844V, and C797S cause resistance to both WZ4002 and CO-1686 while, in contrast, only EGFR C797S leads to AZD9291 resistance .

Application in Overcoming Anoikis Resistance

Specific Scientific Field: This application is in the field of Cell Biology, specifically in studying Anoikis Resistance .

Summary of the Application: WZ4002, a third-generation EGFR inhibitor, can overcome anoikis resistance in EGFR-mutant lung adenocarcinomas more efficiently than Src inhibitors .

Methods of Application: The research focused on two EGFR-mutant lung adenocarcinoma cell lines, HCC827 and H1975, in suspension to elucidate whether suspended lung adenocarcinoma cells are eradicated by long-term treatment with Src tyrosine kinase inhibitors (TKIs) .

Application in Combination Therapies

Specific Scientific Field: This application is in the field of Pharmacology, specifically in Combination Therapies .

Summary of the Application: WZ4002 has been used in combination with other drugs like ABT-263 and TSA to treat EGFR-mutant lung adenocarcinomas .

Methods of Application: The research involved treating suspended EGFR-mutant lung adenocarcinoma cells with a combination of WZ4002, ABT-263, and TSA .

Results or Outcomes: The combined therapy of WZ4002, ABT-263, and TSA almost completely eradicated the suspended cell lines within 144 hours .

Application in Understanding Drug Resistance Mechanisms

Specific Scientific Field: This application is in the field of Pharmacology, specifically in understanding Drug Resistance Mechanisms .

Summary of the Application: WZ4002 has been used to understand the mechanisms of drug resistance in EGFR-mutant lung cancer .

Methods of Application: The research involved establishing five WZ4002-resistant cells, derived from cells harboring both EGFR and T790M mutations by long-term exposure to increasing doses of WZ4002 .

Results or Outcomes: Compared with the parental cells, all resistant cells showed 10–100-folds higher resistance to WZ4002, as well as cross-resistance to other mutant-selective inhibitors .

Application in Combination Therapies for EGFR-Mutant Lung Cancer

Specific Scientific Field: This application is in the field of Oncology, specifically in Combination Therapies for EGFR-Mutant Lung Cancer .

WZ4002 is a third-generation inhibitor targeting the epidermal growth factor receptor, specifically designed to address mutations associated with drug resistance in cancer treatment. Its primary application is against the T790M mutation of the epidermal growth factor receptor, which is often implicated in non-small cell lung cancer. The compound exhibits a unique structure characterized by an anilinopyrimidine core, which allows for selective binding to the mutant form of the receptor while minimizing interaction with wild-type epidermal growth factor receptor and other kinases .

WZ4002 functions primarily through covalent interactions with specific amino acid residues in the target enzyme. Notably, it forms a bidentate hydrogen bond with methionine 793 and establishes a covalent bond with cysteine 797 of the epidermal growth factor receptor. This binding mechanism enhances its selectivity and potency against the T790M mutant, making it more effective than earlier generation inhibitors . The compound's reactive acrylamide moiety plays a crucial role in this interaction, facilitating the formation of stable complexes that inhibit kinase activity .

The biological activity of WZ4002 has been extensively studied, demonstrating its ability to effectively inhibit phosphorylation of downstream signaling pathways associated with cell proliferation and survival, such as AKT and ERK1/2. Preclinical studies have shown that treatment with WZ4002 leads to significant reductions in tumor cell viability and increases in apoptosis markers in cells harboring the T790M mutation . Additionally, pharmacokinetic studies indicate that WZ4002 has a half-life of approximately 2.5 hours and an oral bioavailability of 24%, supporting its potential for clinical use .

The synthesis of WZ4002 involves several key steps that focus on constructing its unique anilinopyrimidine framework. Initial steps typically include the formation of the pyrimidine core followed by the introduction of various substituents that enhance selectivity and potency against specific mutant forms of epidermal growth factor receptor. Variations in synthesis have led to numerous analogues, each designed to optimize binding affinity and reduce off-target effects .

Interaction studies have revealed that mutations in the epidermal growth factor receptor can significantly influence the binding affinity of WZ4002. For instance, mutations such as L718Q and L844V have been shown to confer resistance to WZ4002 while maintaining sensitivity to other irreversible inhibitors like afatinib . These findings underscore the importance of understanding specific mutation profiles when considering WZ4002 as a therapeutic option.

WZ4002 shares structural similarities with several other compounds designed to inhibit epidermal growth factor receptor activity. Below is a comparison highlighting its uniqueness:

Compound NameTarget MutationMechanism of ActionUnique Features
WZ4002T790MCovalent binding to cysteine residuesSelective for T790M; minimal activity on wild-type
AfatinibVarious mutationsIrreversible bindingBroad-spectrum activity; less selective
ErlotinibVarious mutationsCompetitive inhibitionFirst-generation inhibitor; less effective on T790M
OsimertinibT790MIrreversible bindingDesigned for T790M; similar but distinct structure compared to WZ4002
WZ8040L858R/T790MCovalent bindingAnalogous structure; slightly different target profile

WZ4002's selectivity for the T790M mutant sets it apart from other compounds, particularly first-generation inhibitors that lack efficacy against this resistant form. This specificity enhances its potential as a targeted therapeutic agent in oncology .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

494.1833164 g/mol

Monoisotopic Mass

494.1833164 g/mol

Heavy Atom Count

35

Appearance

White to beige solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6BQ432Z61M

Wikipedia

Wz-4002

Dates

Modify: 2023-08-15
1: Roskoski R Jr. ErbB/HER protein-tyrosine kinases: Structures and small molecule inhibitors. Pharmacol Res. 2014 Sep;87C:42-59. doi: 10.1016/j.phrs.2014.06.001. Epub 2014 Jun 11. Review. PubMed PMID: 24928736.
2: Nanjo S, Yamada T, Nishihara H, Takeuchi S, Sano T, Nakagawa T, Ishikawa D, Zhao L, Ebi H, Yasumoto K, Matsumoto K, Yano S. Ability of the Met kinase inhibitor crizotinib and new generation EGFR inhibitors to overcome resistance to EGFR inhibitors. PLoS One. 2013 Dec 26;8(12):e84700. doi: 10.1371/journal.pone.0084700. eCollection 2013. PubMed PMID: 24386407; PubMed Central PMCID: PMC3873434.
3: Yano S, Nakagawa T. The current state of molecularly targeted drugs targeting HGF/Met. Jpn J Clin Oncol. 2014 Jan;44(1):9-12. doi: 10.1093/jjco/hyt188. Epub 2013 Dec 25. PubMed PMID: 24371262.
4: Han C, Huang Z, Zheng C, Wan L, Lai Y, Peng S, Ding K, Ji H, Zhang Y. Nitric oxide donating anilinopyrimidines: synthesis and biological evaluation as EGFR inhibitors. Eur J Med Chem. 2013 Aug;66:82-90. doi: 10.1016/j.ejmech.2013.05.026. Epub 2013 May 29. PubMed PMID: 23792318.
5: Han C, Huang Z, Zheng C, Wan L, Zhang L, Peng S, Ding K, Ji H, Tian J, Zhang Y. Novel hybrids of (phenylsulfonyl)furoxan and anilinopyrimidine as potent and selective epidermal growth factor receptor inhibitors for intervention of non-small-cell lung cancer. J Med Chem. 2013 Jun 13;56(11):4738-48. doi: 10.1021/jm400463q. Epub 2013 May 24. PubMed PMID: 23668441.
6: Lee HJ, Schaefer G, Heffron TP, Shao L, Ye X, Sideris S, Malek S, Chan E, Merchant M, La H, Ubhayakar S, Yauch RL, Pirazzoli V, Politi K, Settleman J. Noncovalent wild-type-sparing inhibitors of EGFR T790M. Cancer Discov. 2013 Feb;3(2):168-81. doi: 10.1158/2159-8290.CD-12-0357. Epub 2012 Dec 10. PubMed PMID: 23229345; PubMed Central PMCID: PMC3576842.
7: Cortot AB, Repellin CE, Shimamura T, Capelletti M, Zejnullahu K, Ercan D, Christensen JG, Wong KK, Gray NS, Jänne PA. Resistance to irreversible EGF receptor tyrosine kinase inhibitors through a multistep mechanism involving the IGF1R pathway. Cancer Res. 2013 Jan 15;73(2):834-43. doi: 10.1158/0008-5472.CAN-12-2066. Epub 2012 Nov 19. PubMed PMID: 23172312; PubMed Central PMCID: PMC3994895.
8: Ercan D, Xu C, Yanagita M, Monast CS, Pratilas CA, Montero J, Butaney M, Shimamura T, Sholl L, Ivanova EV, Tadi M, Rogers A, Repellin C, Capelletti M, Maertens O, Goetz EM, Letai A, Garraway LA, Lazzara MJ, Rosen N, Gray NS, Wong KK, Jänne PA. Reactivation of ERK signaling causes resistance to EGFR kinase inhibitors. Cancer Discov. 2012 Oct;2(10):934-47. doi: 10.1158/2159-8290.CD-12-0103. Epub 2012 Sep 7. PubMed PMID: 22961667; PubMed Central PMCID: PMC3477553.
9: Nakagawa T, Takeuchi S, Yamada T, Nanjo S, Ishikawa D, Sano T, Kita K, Nakamura T, Matsumoto K, Suda K, Mitsudomi T, Sekido Y, Uenaka T, Yano S. Combined therapy with mutant-selective EGFR inhibitor and Met kinase inhibitor for overcoming erlotinib resistance in EGFR-mutant lung cancer. Mol Cancer Ther. 2012 Oct;11(10):2149-57. doi: 10.1158/1535-7163.MCT-12-0195. Epub 2012 Jul 25. PubMed PMID: 22844075.
10: Sakuma Y, Yamazaki Y, Nakamura Y, Yoshihara M, Matsukuma S, Koizume S, Miyagi Y. NF-κB signaling is activated and confers resistance to apoptosis in three-dimensionally cultured EGFR-mutant lung adenocarcinoma cells. Biochem Biophys Res Commun. 2012 Jul 13;423(4):667-71. doi: 10.1016/j.bbrc.2012.06.009. Epub 2012 Jun 10. PubMed PMID: 22695117.

Explore Compound Types